

Spectroscopic data of cis-2-Methylcyclohexanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis-2-Methylcyclohexanol*

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An In-depth Technical Guide to the Spectroscopic Data of **cis-2-Methylcyclohexanol**

This guide provides a comprehensive overview of the spectroscopic data for **cis-2-Methylcyclohexanol**, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS), presented in a structured format for clarity and comparative analysis. Furthermore, this document outlines the experimental protocols for acquiring the cited spectroscopic data and includes a visual representation of the analytical workflow.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **cis-2-Methylcyclohexanol** is characterized by the presence of a hydroxyl (-OH) group and saturated C-H bonds within the cyclohexyl ring.

Data Presentation: IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode	Intensity
3500-3200	O-H (Alcohol)	Stretching (Hydrogen-bonded)	Strong, Broad
2960-2850	C-H (Alkyl)	Stretching	Strong
1260-1050	C-O (Alcohol)	Stretching	Strong

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.^{[1][2]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For **cis-2-Methylcyclohexanol**, both ^1H and ^{13}C NMR are crucial for confirming the stereochemistry and connectivity of the atoms.

^1H NMR Spectroscopy

^1H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of **cis-2-Methylcyclohexanol** is complex due to the overlapping signals of the cyclohexane ring protons.

Data Presentation: ^1H NMR Chemical Shifts and Coupling Constants

Solvent: CDCl_3 , Frequency: 400 MHz

Signal Label	Chemical Shift (δ) ppm	Multiplicity	Coupling Constants (J) Hz	Assignment
A	3.776	m	J(A,B)=5.3, J(A,F)=J(A,C)=2.7	H-1 (CH-OH)
B	1.744	m	H-2 (CH-CH ₃)	Cyclohexane Ring Proton
C	1.64	m	J(C,K)=7.2	
D	1.64 to 1.54	m	Cyclohexane Ring Protons	
E	1.53	m	Cyclohexane Ring Proton	
F	1.50	m	Cyclohexane Ring Proton	
G	1.45 to 1.32	m	Cyclohexane Ring Protons	Cyclohexane Ring Proton
J	1.27	m	Cyclohexane Ring Proton	
K	0.942	d	J(C,K)=7.2	
				-CH ₃

Data sourced from ChemicalBook.[3]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in **cis-2-Methylcyclohexanol** gives a distinct signal.

Data Presentation: ¹³C NMR Chemical Shifts

Solvent: CDCl₃

Chemical Shift (δ) ppm	Assignment
~70-75	C-1 (CH-OH)
~35-40	C-2 (CH-CH ₃)
~30-35	Cyclohexane Ring Carbons
~20-25	Cyclohexane Ring Carbons
~15-20	-CH ₃

Note: Specific peak assignments may require 2D NMR techniques for unambiguous confirmation.[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Data Presentation: Mass Spectrometry Fragmentation Data

The mass spectrum of **cis-2-Methylcyclohexanol** shows a molecular ion peak (M⁺) corresponding to its molecular weight (114.19 g/mol).[\[4\]](#)[\[6\]](#) The fragmentation pattern is characteristic of cyclic alcohols.

m/z	Relative Abundance	Possible Fragment
114	Low	[C ₇ H ₁₄ O] ⁺ (Molecular Ion)
99	Moderate	[M - CH ₃] ⁺
96	Moderate	[M - H ₂ O] ⁺
81	High	[C ₆ H ₉] ⁺
71	High	[C ₅ H ₇ O] ⁺ or [C ₅ H ₁₁] ⁺
57	Base Peak	[C ₄ H ₉] ⁺

Note: The relative abundances can vary depending on the ionization method and energy.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

Infrared (IR) Spectroscopy Protocol

- Sample Preparation: For liquid samples like **cis-2-Methylcyclohexanol**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[\[2\]](#)
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean KBr/NaCl plates is recorded.
 - The sample is placed in the spectrometer's sample holder.
 - The IR spectrum is recorded, typically over a range of 4000 to 400 cm^{-1} .[\[2\]](#)
 - The instrument software automatically subtracts the background spectrum from the sample spectrum.

NMR Spectroscopy Protocol (^1H and ^{13}C)

- Sample Preparation: Approximately 5-10 mg of **cis-2-Methylcyclohexanol** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.[\[7\]](#) A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition for ^1H NMR:
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - The magnetic field homogeneity is optimized by shimming.
 - A standard one-pulse sequence is used to acquire the spectrum.

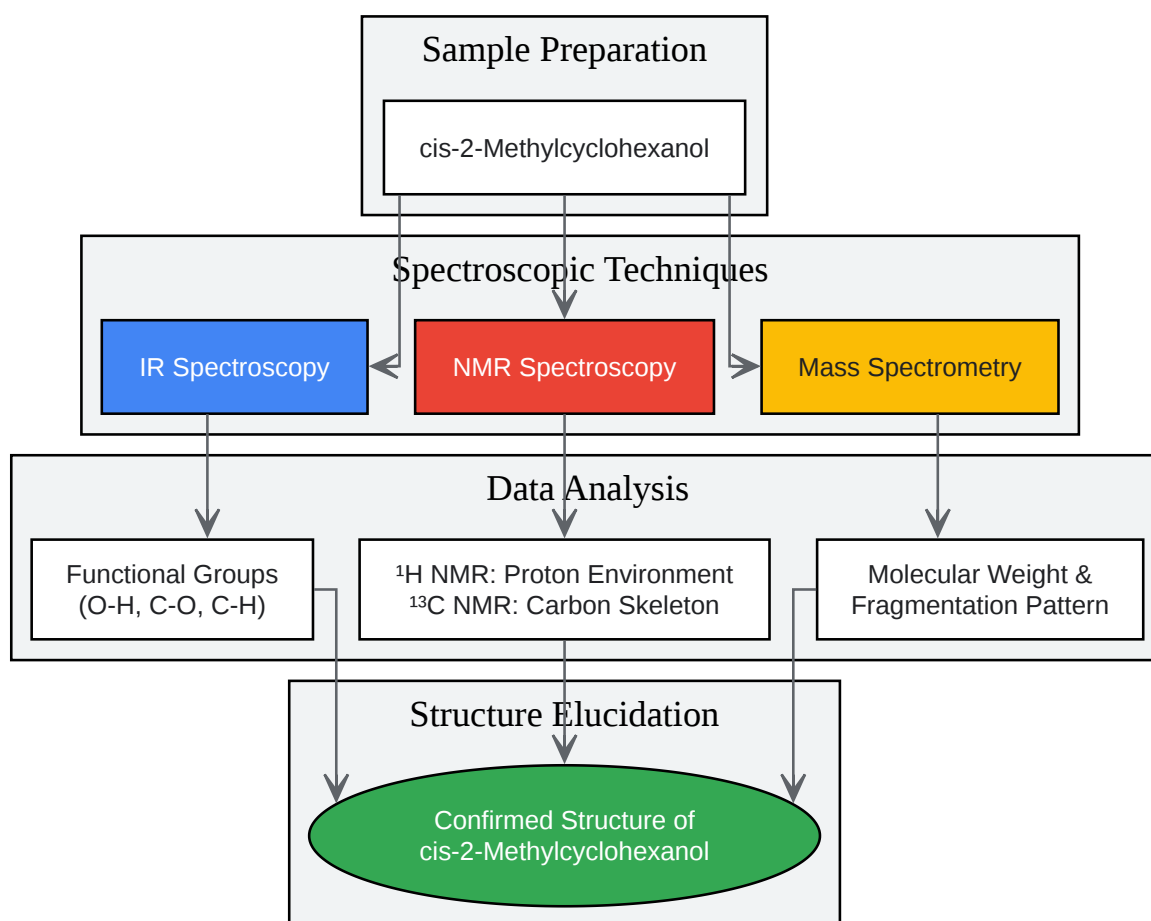
- The free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
- Data Acquisition for ^{13}C NMR:
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.[8]
 - Due to the low natural abundance of ^{13}C , a larger number of scans is required compared to ^1H NMR.[9]
 - The data is processed similarly to the ^1H spectrum.

Mass Spectrometry Protocol

- Sample Introduction: For a volatile compound like **cis-2-Methylcyclohexanol**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.
- Ionization: Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[10]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).[10]
- Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[11]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **cis-2-Methylcyclohexanol**.



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Caption: Workflow for the spectroscopic characterization of **cis-2-Methylcyclohexanol**.

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- To cite this document: BenchChem. [Spectroscopic data of cis-2-Methylcyclohexanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584281#spectroscopic-data-of-cis-2-methylcyclohexanol>]

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